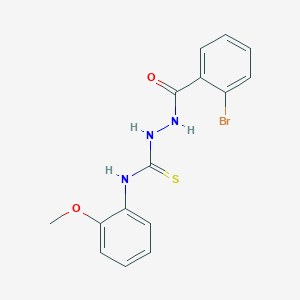![molecular formula C23H23N3O7S B215881 dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate](/img/structure/B215881.png)
dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMOAD and is a member of the thiazine family of compounds.
Mecanismo De Acción
The mechanism of action of DMOAD is not fully understood. However, it has been suggested that DMOAD exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. DMOAD has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. DMOAD has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
DMOAD has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). DMOAD has also been found to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, DMOAD has been found to reduce oxidative stress and inhibit apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DMOAD in lab experiments is its high purity and yield. This makes it easier to obtain reliable and reproducible results. Additionally, DMOAD has been extensively studied, and its properties and mechanisms of action are well understood. However, one of the limitations of using DMOAD in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling DMOAD to avoid any adverse effects.
Direcciones Futuras
There are several future directions for the research of DMOAD. One potential direction is the investigation of its potential use in the treatment of other diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of DMOAD and its effects on various signaling pathways. The development of new synthesis methods for DMOAD and its derivatives could also lead to the discovery of new therapeutic applications. Finally, the investigation of the pharmacokinetics and pharmacodynamics of DMOAD could lead to the development of new drug delivery systems and dosage regimens.
Métodos De Síntesis
The synthesis of DMOAD involves the reaction of 4-methoxybenzylamine with 2-chloro-4,6-dimethoxy-1,3,5-triazine to form 4-methoxybenzyl-2-chloro-4,6-dimethoxy-1,3,5-triazine. This intermediate is then reacted with 5-amino-2-carboxybenzoic acid to form dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate. The synthesis of DMOAD has been reported with high yields and purity.
Aplicaciones Científicas De Investigación
DMOAD has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and anti-apoptotic properties. DMOAD has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use in the prevention and treatment of osteoarthritis.
Propiedades
Nombre del producto |
dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate |
|---|---|
Fórmula molecular |
C23H23N3O7S |
Peso molecular |
485.5 g/mol |
Nombre IUPAC |
dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H23N3O7S/c1-31-17-6-4-13(5-7-17)12-24-23-26-19(27)11-18(34-23)20(28)25-16-9-14(21(29)32-2)8-15(10-16)22(30)33-3/h4-10,18H,11-12H2,1-3H3,(H,25,28)(H,24,26,27) |
Clave InChI |
KAXPLHCUINOTDC-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)CNC2=NC(=O)CC(S2)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC |
SMILES |
COC1=CC=C(C=C1)CNC2=NC(=O)CC(S2)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC |
SMILES canónico |
COC1=CC=C(C=C1)CNC2=NC(=O)CC(S2)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215798.png)
![4-{[(2-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B215801.png)

![N-[4-acetyl-5-(biphenyl-4-yl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215810.png)

![Ethyl 1-{[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl}piperidine-4-carboxylate](/img/structure/B215815.png)

![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215817.png)
![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)

![6-Amino-4-[3-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215822.png)

![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)
![1-ethyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215829.png)